CJ-2360

ALK inhibitor Kinase assay IC50

Many ALK inhibitors lose efficacy against resistance mutations like L1196M, complicating target validation. CJ-2360 solves this with a unique tetracyclic indoloquinoline scaffold. - Biochemical IC50: 2.2 nM (wild-type ALK); retains low-nM potency vs. L1196M & G1269A. - Cellular IC50: 1.8 nM (KARPAS-299), 3 nM (H3122). - In vivo: Complete tumor regression in ALCL xenograft model. - Benchmark standard for novel ALK inhibitor SAR studies.

Molecular Formula C27H30FN5O2
Molecular Weight 475.6 g/mol
Cat. No. B15580166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCJ-2360
Molecular FormulaC27H30FN5O2
Molecular Weight475.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H30FN5O2/c1-14(2)33-24-19(26(34)22-18-8-7-17(11-29)9-20(18)30-27(22)33)10-21(35-6)25(23(24)28)32-12-15(3)31(5)16(4)13-32/h7-10,14-16,30H,12-13H2,1-6H3/t15-,16+
InChIKeyLOONVQWRKJLEEG-IYBDPMFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CJ-2360: Potent ALK Inhibitor Overview


CJ-2360 is a small-molecule inhibitor of anaplastic lymphoma kinase (ALK) featuring a fused indoloquinoline scaffold [1]. The compound was optimized to address acquired resistance in ALK-driven cancers by maintaining potency against clinically reported resistance mutations while achieving robust oral bioavailability [1]. In kinase assays, CJ-2360 demonstrates an IC50 of 2.2 nM against wild-type ALK and retains low-nanomolar activity against F1197M (4.0 nM), G1269A (8.8 nM), L1196M (6.3 nM), and S1206Y (8.9 nM) mutants [1]. In the KARPAS-299 xenograft model, oral administration of CJ-2360 achieves complete tumor regression in 100% of treated tumors [1].

1
ALK pathway inhibition study fit — indoloquinoline scaffold for wild-type and mutant kinase screening
Supports biochemical and cellular ALK target-engagement assays
2
Resistance-mutation panel context — reported activity across L1196M, G1269A and other clinically emergent variants
Suitable for gatekeeper-mutation and acquired-resistance model studies
3
In vivo tumor-exposure and regression-model tool — sustained intratumoral retention reported in xenograft models
Research-use-only ALK tool compound; not for human or veterinary use

CJ-2360 Non-Substitutability


ALK inhibitors exhibit substantial divergence in their mutational coverage profiles, with first-generation agents like crizotinib losing activity against common resistance mutations such as L1196M and G1269A [1]. Second-generation inhibitors improve mutant coverage but may introduce distinct selectivity trade-offs or fail to achieve complete tumor regression in aggressive xenograft models [1]. The fused indoloquinoline core of CJ-2360 confers a binding mode that maintains potency across a panel of clinically relevant ALK variants while exhibiting >100-fold selectivity over INSR—a feature not uniformly present across the class [1]. These pharmacologic distinctions mean that substituting CJ-2360 with another ALK inhibitor in preclinical studies targeting resistant disease or requiring sustained pathway suppression would yield non-equivalent results.

CJ-2360 profile
Indoloquinoline ALK inhibitor
Retains reported low-nanomolar potency against L1196M and G1269A gatekeeper mutants; prolonged tumor-tissue exposure observed.
Earlier ALK inhibitors
e.g. crizotinib-class agents
Mutant potency may differ markedly; reported loss of activity against L1196M by orders of magnitude; tumor-exposure profile may not transfer.
Mismatch context: Mutant potency profile and intratumoral retention are scaffold-dependent. Direct substitution without mutant-panel and PK validation may shift model-response endpoints.

CJ-2360 Evidence Guide


ALK L1196M Gatekeeper Mutation Potency

CJ-2360 exhibits a wild-type ALK IC50 of 2.2 ± 0.3 nM, representing a 15.7-fold improvement in potency compared to crizotinib (34.5 ± 5.0 nM) under identical assay conditions. Relative to alectinib (0.59 ± 0.09 nM), CJ-2360 is 3.7-fold less potent, positioning it as a highly potent inhibitor that is not the single most potent ALK inhibitor in vitro [1]. This quantitative relationship matters for experimental design when absolute target engagement thresholds are critical.

ALK L1196M gatekeeper potency
Head-to-head
CJ-2360 IC50 6.3 nM vs. crizotinib IC50 1540 nM
244-fold difference in biochemical assay
Supports L1196M resistance-model studies
Gatekeeper-mutation context; values represent mean ± SD
ALK inhibitor Kinase assay IC50 NSCLC Oncology

Wild-Type ALK Inhibition Potency

Against the F1197M gatekeeper mutant, CJ-2360 demonstrates an IC50 of 4.0 ± 1.4 nM, maintaining essentially equipotent activity to wild-type ALK (2.2 nM). This contrasts sharply with crizotinib, which loses potency dramatically against F1197M with an IC50 of 416 ± 43 nM—a 104-fold reduction relative to CJ-2360. Ceritinib shows an IC50 of 3.5 nM against F1197M [1], comparable to CJ-2360 in this single-point comparison. The key differential is CJ-2360's ability to maintain wild-type-like potency against this mutation while crizotinib fails completely.

Wild-type ALK inhibition
Head-to-head
CJ-2360 IC50 2.2 nM vs. crizotinib IC50 34.5 nM
Reported ~15.7-fold higher assay potency
Target-engagement assay context for wild-type ALK
Kinase activity assay; mean ± SD from multiple experiments
ALK inhibitor Drug resistance Gatekeeper mutation F1197M NSCLC

Complete Tumor Regression in ALCL Xenograft

The L1196M solvent-front mutation is a common crizotinib resistance mechanism that severely impairs inhibitor binding. CJ-2360 inhibits L1196M with an IC50 of 6.3 ± 2.2 nM, representing a 244-fold potency advantage over crizotinib (IC50 = 1540 ± 270 nM). Relative to ceritinib (IC50 = 1.1 ± 0.1 nM), CJ-2360 is 5.7-fold less potent. CJ-2360's low-nanomolar L1196M activity positions it as a potent inhibitor against this clinically significant mutant, providing a clear differential from crizotinib [1].

Complete tumor regression
Cross-study
Complete and long-lasting tumor regression in 100% of treated mice (KARPAS-299 ALCL xenograft; 100 mg/kg p.o., BID × 22 days)
Reported model-response endpoint; class-level comparison
Complete regression is not a class-wide observation across ALK inhibitors
ALK inhibitor L1196M mutation Drug resistance NSCLC Kinase assay

ALK Selectivity Over INSR and IGF1R

Against the S1206Y ALK mutant, CJ-2360 exhibits an IC50 of 8.9 ± 2.6 nM, representing a 120-fold potency improvement over crizotinib (IC50 = 1066 ± 232 nM). Alectinib demonstrates an IC50 of 0.96 ± 0.24 nM against S1206Y, making it approximately 9.3-fold more potent than CJ-2360 [1]. CJ-2360 maintains single-digit nanomolar activity against this mutation, which is clinically relevant in second-generation ALK inhibitor resistance.

ALK vs. INSR / IGF1R selectivity
Class-level
ALKKd 5.6 nM
INSRKd 950 nM
IGF1RKd >3000 nM
>169-fold ALK/INSR binding selectivity
Reported kinase selectivity profiling context
KINOMEscan across 468 kinases; may support cleaner ALK-signaling probe selection
ALK inhibitor S1206Y mutation Drug resistance NSCLC Kinase assay

Tumor Pharmacokinetics and Target Engagement

KINOMEscan profiling against 468 kinases revealed that CJ-2360 binds ALK with a Kd of 5.6 nM while binding insulin receptor kinase (INSR) with a Kd of 950 nM, yielding >100-fold selectivity for ALK over INSR. Additionally, CJ-2360 shows no significant activity against IGF1R (Kd >3000 nM) [1]. This selectivity profile is notable given that several ALK inhibitors exhibit meaningful INSR and/or IGF1R cross-reactivity due to the structural homology of the insulin receptor kinase superfamily. The data demonstrate CJ-2360 achieves potent ALK engagement while sparing these metabolically relevant kinases [1].

Tumor PK & target engagement
Class-level
24 h post-dose: tumor 1003 ng/g vs. plasma 16.78 ng/mL
Tumor-to-plasma ratio ~60:1 at 24 h
Sustained intratumoral exposure context
Single 100 mg/kg oral dose in KARPAS-299 xenograft model
Kinase selectivity KINOMEscan INSR Off-target ALK inhibitor

In Vivo Tumor Regression: CJ-2360 Achieves 100% Complete Regression in KARPAS-299 Xenograft

In the KARPAS-299 ALK-positive anaplastic large cell lymphoma xenograft model, oral administration of CJ-2360 at 100 mg/kg twice daily for 22 days achieved complete tumor regression in 100% of treated tumors. Critically, all tumors remained undetectable through day 53—23 days after the final dose—demonstrating durable tumor control after treatment cessation [1]. In contrast, while crizotinib has been shown to inhibit tumor growth in this model, published data indicate it does not achieve the same depth of durable complete regression under comparable dosing regimens [2]. This outcome provides a differentiating in vivo efficacy benchmark for CJ-2360.

Xenograft model In vivo efficacy KARPAS-299 ALK-positive Tumor regression

CJ-2360 Application Scenarios


Chemical Probe for ALK Signaling in Cells

CJ-2360 is optimally deployed in preclinical studies investigating acquired resistance to first-generation ALK inhibitors. With IC50 values of 6.3 nM (L1196M), 8.8 nM (G1269A), and 8.9 nM (S1206Y)—representing 244-fold, 118-fold, and 120-fold potency improvements over crizotinib, respectively—CJ-2360 enables robust target engagement in cellular and in vivo models harboring these clinically observed resistance mutations [1]. This makes it a suitable tool compound for combination therapy studies or for benchmarking next-generation ALK inhibitor candidates in resistance contexts.

In Vivo Model for Durable Tumor Response

For researchers conducting extended-duration in vivo efficacy experiments where sustained tumor suppression after dosing cessation is a primary endpoint, CJ-2360 provides a validated positive control. The KARPAS-299 xenograft data demonstrate that a 22-day oral dosing regimen produces complete regression with no tumor regrowth for at least 23 days after the final dose [1]. This durability phenotype enables studies designed to assess minimal residual disease, tumor dormancy, or adaptive resistance mechanisms following potent targeted therapy withdrawal [1].

Reference Compound for Tetracyclic ALK Inhibitors

CJ-2360 is an appropriate tool compound for pharmacodynamic analyses in ALK-driven tumor models requiring sustained pathway suppression. A single oral dose of 100 mg/kg achieved robust inhibition of ALK, ERK, and STAT3 phosphorylation in KARPAS-299 tumor tissue, with the effect persisting for at least 24 hours [1]. This sustained target engagement profile supports experimental protocols with once-daily or twice-daily oral dosing and reduces the confounding effects of fluctuating pathway reactivation during time-course studies [1].

ALK-Specific Pathway Dissection in Models Sensitive to INSR/IGF1R Off-Target Confounding

CJ-2360 is well-suited for experiments requiring clean interpretation of ALK-dependent signaling without the confounding influence of INSR or IGF1R modulation. KINOMEscan profiling demonstrates >100-fold selectivity for ALK (Kd = 5.6 nM) over INSR (Kd = 950 nM) and no meaningful binding to IGF1R (Kd >3000 nM) [1]. This selectivity profile makes CJ-2360 a cleaner alternative to ALK inhibitors with documented INSR/IGF1R cross-reactivity, particularly in metabolic tissue contexts or in studies where glucose homeostasis parameters are being monitored alongside tumor endpoints [1].

Application
Selection Property
Validation Focus
Cellular ALK signaling probe
Assay potency context at low concentrations
Phenotype-genotype correlation in ALK-driven cell models
Durable tumor-response models
Reported complete-regression endpoint
Minimal residual disease and relapse-mechanism studies
Tetracyclic ALK inhibitor benchmarking
Comprehensive mutant-panel and selectivity characterization
SAR validation for indoloquinoline-scaffold programs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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